molecular formula C11H13Cl2NO4S B2922697 4-[bis(2-chloroethyl)sulfamoyl]benzoic Acid CAS No. 832742-36-6

4-[bis(2-chloroethyl)sulfamoyl]benzoic Acid

Numéro de catalogue: B2922697
Numéro CAS: 832742-36-6
Poids moléculaire: 326.19
Clé InChI: SZMLIHJSNXUOCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[bis(2-chloroethyl)sulfamoyl]benzoic acid is a benzoic acid derivative featuring a bis(2-chloroethyl)sulfamoyl group at the para position. This compound is structurally related to nitrogen mustard derivatives, which are known for their alkylating properties and use in chemotherapy . The sulfamoyl group (-SO₂NH-) distinguishes it from analogs with amino (-NH-) or other substituents, influencing its stability, solubility, and bioactivity.

Propriétés

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO4S/c12-5-7-14(8-6-13)19(17,18)10-3-1-9(2-4-10)11(15)16/h1-4H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMLIHJSNXUOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid involves several steps. One common synthetic route includes the reaction of benzoic acid with bis(2-chloroethyl)sulfamide under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

4-[Bis(2-chloroethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Applications De Recherche Scientifique

4-[Bis(2-chloroethyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The sulfamoyl group in 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid introduces distinct electronic and steric effects compared to analogs with amino or other substituents:

Compound Name Functional Group Key Properties Reference
4-[bis(2-chloroethyl)sulfamoyl]benzoic acid -SO₂NH- Higher polarity, potential resistance to enzymatic cleavage, altered stability
4-[bis(2-chloroethyl)amino]benzoic acid -NH- Rapid activation by CPG2, shorter half-life (10 h in PBS), potent cytotoxicity
4-(bis(2-chloroethyl)amino)benzoyl-L-glutamic acid (prodrug) -NH- (prodrug) Requires enzymatic activation (CPG2), longer half-life (26 h in PBS)
4-(3-(Sulfamoyloxy)phenoxy)benzoic acid -O-SO₂NH- Enhanced solubility, sulfamoyloxy group may confer different target selectivity

Key Observations :

  • The amino group (-NH-) in 4-[bis(2-chloroethyl)amino]benzoic acid facilitates rapid activation by carboxypeptidase G2 (CPG2), making it suitable for ADEPT .
  • Prodrugs with glutamic acid (e.g., 4-[bis(2-chloroethyl)amino]benzoyl-L-glutamic acid) exhibit prolonged stability in circulation, enabling tumor-selective activation .

Pharmacokinetic and Pharmacodynamic Differences

Half-Life and Stability:
  • 4-[bis(2-chloroethyl)amino]benzoic acid: Half-life of 10 h in PBS (pH 7.4) at 37°C .
  • Prodrug (4-[bis(2-chloroethyl)amino]benzoyl-L-glutamic acid): Half-life of 26 h under the same conditions, ensuring delayed release .
  • Sulfamoyl analogs: While specific data are unavailable, sulfamoyl-containing compounds (e.g., 4-(3-(sulfamoyloxy)phenoxy)benzoic acid) typically exhibit enhanced aqueous solubility and thermal stability due to the sulfonamide group .
Cytotoxic Activity:
  • The amino analog demonstrates potent cytotoxicity upon activation, with IC₅₀ values in the nanomolar range against tumor cells .
  • Sulfamoyl derivatives may exhibit reduced alkylating activity due to decreased electrophilicity of the mustard group, though this requires experimental validation.

Activité Biologique

4-[bis(2-chloroethyl)sulfamoyl]benzoic acid (CAS No. 832742-36-6) is a synthetic compound notable for its significant biological activity, particularly in the field of medicinal chemistry. Its structure includes a benzoic acid moiety substituted with a sulfamoyl group and two chloroethyl groups, leading to its classification as an alkylating agent. This compound has garnered attention for its potential applications as an anticancer agent due to its ability to interact with DNA.

The primary mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid involves alkylation of DNA , which disrupts DNA replication and transcription, ultimately leading to cellular apoptosis. The compound forms adducts with DNA, which can result in cross-linking, thereby inhibiting the normal function of the genetic material. Studies indicate that this compound exhibits a higher reactivity with single-stranded DNA compared to double-stranded DNA, suggesting a potential mutagenic effect.

Anticancer Properties

Research has demonstrated that 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid possesses significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. The following table summarizes the IC50 values of this compound against different cancer cell lines:

Cell Line IC50 Value (µM) Effect
MCF-75.2Moderate inhibition
A20583.8Strong inhibition
Hep-G24.5Moderate inhibition

Enzyme Inhibition

In addition to its anticancer properties, derivatives of this compound have been explored for their inhibitory effects on various enzymes. One notable target is cytosolic phospholipase A₂α , which plays a critical role in inflammatory processes. The ability to inhibit this enzyme suggests potential applications in treating inflammatory diseases.

Study on Antitumor Activity

A recent study evaluated the antitumor activity of 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid in vitro using several human cancer cell lines. The results indicated that the compound significantly inhibited cell growth, particularly in melanoma (A2058) and breast cancer (MCF-7) cells. Flow cytometry analysis revealed that the compound induced apoptosis in these cells, confirming its potential as an effective chemotherapeutic agent.

Comparative Analysis with Other Compounds

The following table compares 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid with other known anticancer agents:

Compound Mechanism IC50 Value (µM) Notes
4-[bis(2-chloroethyl)sulfamoyl]benzoic acidAlkylating agentVaries by cell lineSignificant apoptosis induction
ChlorambucilAlkylating agent5-10Established chemotherapy for CLL
CisplatinDNA cross-linker0.5-10Widely used in various cancers

This comparison highlights the unique positioning of 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid within a class of compounds known for their therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for 4-[bis(2-chloroethyl)sulfamoyl]benzoic Acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling benzoic acid mustard chloride with a glutamic acid derivative (e.g., L-glutamic acid dibenzyl ester), followed by catalytic hydrogenation to remove protective groups . Key factors include:

  • Temperature control : Hydrogenation at 0°C minimizes side reactions.
  • Catalyst selection : Pd/C is commonly used for efficient debenzylation.
  • Purification : Dialysis against PBS ensures removal of unreacted reagents.
    Yield optimization requires monitoring stoichiometric ratios and reaction time, with typical yields exceeding 70% under controlled conditions .

Q. How does pH and temperature affect the stability of 4-[bis(2-chloroethyl)sulfamoyl]benzoic Acid in aqueous media?

Stability data (Table 1) highlights critical parameters for storage and experimental design:

ConditionHalf-life (h)Source
PBS, pH 7.4, 37°C26
PBS, pH 7.4, 0°C>72
Acidic media (pH < 5)<12

For long-term stability, store at 0°C in neutral buffers. Avoid freeze-thaw cycles to prevent hydrolysis.

Advanced Research Questions

Q. What methodologies are recommended to evaluate the enzymatic activation kinetics of this prodrug by carboxypeptidase G2 (CPG2)?

CPG2-mediated activation follows Michaelis-Menten kinetics. Key steps include:

In vitro assays : Incubate prodrug with purified CPG2 (0.1–10 µg/mL) in PBS (pH 7.4) at 37°C.

HPLC monitoring : Quantify released 4-[bis(2-chloroethyl)amino]benzoic acid (active drug) using reverse-phase chromatography .

Kinetic parameters : Calculate KmK_m (substrate affinity) and VmaxV_{max} (activation rate). Reported KmK_m values range from 5–20 µM, depending on enzyme source .
Troubleshooting tip : Include protease inhibitors to prevent CPG2 degradation in cell lysate assays.

Q. How can researchers resolve discrepancies in cytotoxicity data across different tumor cell lines?

Discrepancies often arise from variability in:

  • CPG2 expression levels : Use immunoblotting to quantify enzyme activity in cell lines .
  • Prodrug uptake efficiency : Compare intracellular prodrug concentrations via LC-MS.
  • Redox environment : The active drug’s efficacy depends on cellular glutathione levels; pre-treat cells with buthionine sulfoximine (BSO) to deplete glutathione and enhance cytotoxicity .
    Control experiments should include CPG2-negative cell lines to confirm enzyme-specific activation.

Q. What strategies improve the tumor-selective activation of this prodrug in vivo?

Two approaches are validated:

Antibody-directed enzyme prodrug therapy (ADEPT) : Conjugate CPG2 to tumor-specific antibodies (e.g., anti-CEA) to localize enzyme activity .

Dual-prodrug systems : Incorporate hypoxia-sensitive moieties (e.g., nitroaromatic groups) for activation in low-oxygen tumor microenvironments.
Key metric : Tumor-to-plasma drug concentration ratios >10:1 indicate successful targeting .

Methodological Challenges and Solutions

Q. How to mitigate nonspecific hydrolysis of the prodrug during in vivo circulation?

  • Structural modifications : Introduce steric hindrance near the sulfamoyl group (e.g., methyl substituents) to reduce plasma esterase activity .
  • Co-administration of inhibitors : Use reversible inhibitors (e.g., PMSF) to block serum hydrolases transiently.
  • Encapsulation : Liposomal formulations increase prodrug half-life from 26 h to >48 h .

Q. What analytical techniques are critical for quantifying prodrug and active drug in biological matrices?

  • LC-MS/MS : Enables simultaneous quantification with LOQ < 1 ng/mL. Use deuterated internal standards for accuracy .
  • Immunoassays : ELISA kits specific to the active drug (e.g., 4-[bis(2-chloroethyl)amino]benzoic acid) allow high-throughput screening .

Data Contradiction Analysis

Q. Why do some studies report divergent IC50 values for the active drug?

Variability stems from:

  • Assay conditions : Serum proteins in culture media bind the hydrophobic active drug, reducing effective concentrations. Use serum-free media for consistency.
  • Cell cycle synchronization : Proliferating cells (S-phase) show higher sensitivity due to alkylating agent mechanism .

Emerging Applications

Q. Can this compound serve as a scaffold for metal-organic frameworks (MOFs) or enzyme inhibitors?

Yes. The sulfamoyl group chelates metal ions (e.g., Zn²⁺, Cu²⁺), enabling MOF synthesis for drug delivery . For enzyme inhibition:

  • Modify the benzoic acid moiety to target α-glucosidase/α-amylase (antidiabetic applications) .
  • Replace chloroethyl groups with fluorinated analogs to enhance blood-brain barrier penetration .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.